Acetylcholine-1,1,2,2-D4 chloride

Stable Isotope Labeling LC-MS/MS Internal Standard Quantitative Neurochemistry

Quantifying endogenous acetylcholine requires a distinguishable internal standard. Acetylcholine-1,1,2,2-D4 chloride provides position-specific +4 Da mass shift without chromatographic interference. • ≥98 atom % D enrichment minimizes unlabeled background • Validated HILIC-MS/MS: LLOD 0.2 ng/mL, linearity to 1000 ng/mL • High aqueous solubility (538.53 mM) for robust standard preparation

Molecular Formula C7H16ClNO2
Molecular Weight 185.684
CAS No. 344298-94-8
Cat. No. B580264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylcholine-1,1,2,2-D4 chloride
CAS344298-94-8
Synonyms2-(Acetyloxy)-N,N,N-trimethyl-ethan-1,1,2,2-d4-aminium Chloride;  Acecoline-d4;  Arterocoline-d4;  Miochol-d4;  Ovisot-d4; 
Molecular FormulaC7H16ClNO2
Molecular Weight185.684
Structural Identifiers
SMILESCC(=O)OCC[N+](C)(C)C.[Cl-]
InChIInChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i5D2,6D2;
InChIKeyJUGOREOARAHOCO-NXMSQKFDSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylcholine-1,1,2,2-D4 Chloride Overview


Acetylcholine-1,1,2,2-D4 chloride (CAS 344298-94-8) is a stable isotope-labeled analog of the endogenous neurotransmitter acetylcholine . The compound bears exactly four deuterium atoms at the 1,1,2,2 positions of the ethyl chain, yielding a +4 Da mass shift (MW 185.69 vs 181.66 for the unlabeled chloride) while preserving full biological equivalence . Commercially available at isotopic enrichments ≥98–99 atom % D and chemical purity ≥98%, this deuterated standard is purpose-built for quantitative LC-MS/MS workflows in neuroscience, metabolomics, and drug development .

Labeling Position-specific d4 ethyl-chain label Preserves native ammonium group for co-elution
Workflow LC-MS/MS isotope dilution quantitation HILIC and reversed-phase method compatible
Sample prep High aqueous solubility simplifies spiking Concentrated stock solutions without organic co-solvents

Why ACh-1,1,2,2-D4 Outperforms Substitutes


Procurement decisions for acetylcholine internal standards require precise isotopic placement and mass shift characteristics. Unlabeled acetylcholine chloride (CAS 60-31-1) cannot be distinguished from endogenous analyte in MS detection, precluding accurate isotope dilution quantification [1]. Among deuterated alternatives, acetylcholine-d9 chloride (CAS 344298-95-9) provides a +9 Da shift via N,N,N-trimethyl deuteration, while acetylcholine-1,1,2,2-D4 offers the distinct advantage of ethyl chain labeling that avoids potential isotope effects on quaternary ammonium interactions during chromatographic separation . Furthermore, isotopic purity specifications vary significantly across commercial sources (98–99 atom % D), directly impacting method validation reliability and cross-study data comparability . Substituting without verifying positional deuteration pattern and enrichment level introduces uncontrolled variables that compromise quantitative assay robustness.

Target ACh-1,1,2,2-D4 chloride
Substitute Unlabeled ACh chloride
Cannot be distinguished from endogenous analyte in MS; precludes accurate isotope dilution quantification.
Target ACh-1,1,2,2-D4 chloride
Substitute ACh-d9 chloride
N,N,N-trimethyl deuteration may shift retention time 0.05–0.10 min vs ≤0.02 min for d4; may affect co-elution and matrix-effect correction.

ACh-1,1,2,2-D4 Performance Benchmarks


Isotopic Enrichment Advantage

Acetylcholine-1,1,2,2-D4 chloride from qualified suppliers achieves 99 atom % D isotopic enrichment, exceeding the 98 atom % D baseline typical of commercial deuterated acetylcholine variants . This 1% absolute enrichment advantage reduces unlabeled analyte carryover in isotope dilution assays, minimizing quantification bias at low physiological concentrations (e.g., CSF acetylcholine levels in the low ng/mL range) [1].

Isotopic Enrichment
Cross-study comparable
99 atom % D
Supports low-background isotope dilution assays
Reduces unlabeled carryover at low ng/mL concentrations
Stable Isotope Labeling LC-MS/MS Internal Standard Quantitative Neurochemistry

LC-MS/MS Sensitivity Advantage

When employed as a surrogate analyte in HILIC-MS/MS workflows, acetylcholine-d4 enabled a lower limit of detection (LLOD) of 0.2 ng/mL and maintained linearity over the range 10–1000 ng/mL for endogenous acetylcholine quantification in murine brain tissue [1]. This performance compares favorably to traditional derivatization-based GC-MS methods for acetylcholine, which typically require larger sample volumes and exhibit detection limits in the high pg to low ng range per injection [2]. The deuterated ethyl chain label (+4 Da) ensures baseline chromatographic separation from the endogenous analyte without altering retention time, a key advantage over d9-labeled variants that may exhibit subtle isotope effects on polar interactions .

LC-MS/MS Sensitivity
Cross-study comparable
LLOD 0.2 ng/mL; linear 10–1000 ng/mL
Enables quantification in volume-limited samples
HILIC-MS/MS surrogate analyte method; murine brain matrix
HILIC-MS/MS Neurotransmitter Quantitation Method Validation

Aqueous Solubility Performance

Acetylcholine-1,1,2,2-D4 chloride demonstrates aqueous solubility of 100 mg/mL (538.53 mM) in water and 50 mg/mL (269.27 mM) in DMSO . This high aqueous solubility simplifies the preparation of concentrated stock solutions for internal standard spiking without requiring organic co-solvents that may interfere with downstream LC-MS/MS analysis or biological sample integrity. In contrast, the unlabeled acetylcholine chloride exhibits comparable solubility (~100 mg/mL in water), but the deuterated analog's formulation flexibility with ultrasonic assistance ensures complete dissolution at working concentrations up to 10 mM for routine assay calibration .

Aqueous Solubility
Data to verify
100 mg/mL (538.53 mM) in H₂O
Supports concentrated internal standard stock preparation
Batch-specific QC data; ultrasonic dissolution recommended
Sample Preparation Solubility Optimization Neurochemical Assay

Position-Specific Labeling Advantage

The 1,1,2,2-D4 labeling pattern localizes deuterium on the ethyl backbone (CH₃COO-CD₂-CD₂-N(CH₃)₃⁺), preserving the native electronic environment of the quaternary ammonium head group . In contrast, acetylcholine-d9 chloride (CAS 344298-95-9) places all nine deuterium atoms on the trimethylammonium moiety (N(CD₃)₃) . This distinction is critical for HILIC and reversed-phase LC separations where polar interactions at the ammonium group dominate retention: the d4-labeled variant exhibits retention time (tR) within 0.02 min of unlabeled ACh, whereas d9-labeled analogs can show tR shifts of 0.05–0.10 min under identical conditions, potentially introducing calibration error when using external standard curves .

Retention Time Shift
Class-level inference
≤0.02 min (d4) vs ~0.05–0.10 min (d9)
Minimized shift supports precise co-elution for isotope dilution MS
HILIC/RP conditions; ammonium group unmodified in d4 variant
Isotope Effect Chromatographic Separation Internal Standard Selection

ACh-1,1,2,2-D4 Applications


Quantification in CSF and Brain Microdialysates

For neuroscience laboratories quantifying acetylcholine in volume-limited CSF samples or intracranial microdialysates, Acetylcholine-1,1,2,2-D4 chloride serves as the optimal internal standard. Its 99 atom % D isotopic enrichment minimizes unlabeled background, while the validated HILIC-MS/MS method using this surrogate standard achieves an LLOD of 0.2 ng/mL with linearity to 1000 ng/mL [1]. This performance enables reliable measurement of physiological acetylcholine levels (typically <10 ng/mL in CSF) without requiring sample derivatization or large injection volumes [2].

Neurotransmitter Profiling in Alzheimer's Disease

In preclinical Alzheimer's disease research where cholinergic dysfunction is a hallmark, accurate acetylcholine quantification across brain regions is essential for evaluating novel cholinomimetic agents. The d4-labeled internal standard, when used in the surrogate analyte approach, overcomes the fundamental challenge of lacking a true blank matrix for endogenous neurotransmitters [1]. The demonstrated 10–1000 ng/mL linear range covers both basal acetylcholine levels and pharmacologically elevated concentrations following acetylcholinesterase inhibitor treatment (e.g., huperzine A), supporting longitudinal studies in murine models [2].

Pharmacokinetic Tracing of Cholinergic Drugs

For drug metabolism and pharmacokinetics (DMPK) laboratories developing cholinergic therapeutics, the position-specific 1,1,2,2-D4 labeling provides a stable isotopic tracer that resists metabolic deuterium exchange better than labile N-methyl deuteration [1]. The compound's high aqueous solubility (538.53 mM) facilitates precise in vivo dosing solution preparation, while its +4 Da mass shift ensures clear MS distinction from both endogenous acetylcholine and any unlabeled drug metabolites in plasma and tissue homogenates [2]. This supports accurate pharmacokinetic parameter estimation and tissue distribution studies without the confounding effects of metabolic isotope scrambling .

Quality Control Testing for ACh Pharmaceuticals

In GMP/GLP analytical laboratories performing release testing of acetylcholine chloride drug substance, Acetylcholine-1,1,2,2-D4 chloride serves as the definitive internal standard for assay and impurity profiling by LC-MS. Its certified isotopic enrichment (≥98–99 atom % D) and chemical purity (≥98%) meet regulatory expectations for reference standard qualification [1]. The position-specific deuteration ensures chromatographic co-elution with the API peak, satisfying ICH Q2(R1) validation requirements for specificity, while the documented solubility profile enables robust standard curve preparation across the expected assay concentration range [2].

Application
Selection Property
Validation Focus
CSF and brain microdialysate quantification
High isotopic enrichment and sub-ng/mL LLOD
Surrogate analyte HILIC-MS/MS linearity and matrix effect
Neurotransmitter profiling in Alzheimer\'s research
Surrogate analyte approach for endogenous ACh
Endogenous baseline and pharmacologically elevated range coverage
Cholinergic drug PK profiling
Position-specific ethyl-chain label resists metabolic exchange
Exposure-model validation; metabolite interference review
ACh drug substance release testing
Certified enrichment and co-elution with API
Method specificity and standard curve robustness per ICH Q2(R1)

Technical Documentation Hub

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